molecular formula C14H19NO2 B3168174 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid CAS No. 926264-55-3

4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid

Cat. No.: B3168174
CAS No.: 926264-55-3
M. Wt: 233.31 g/mol
InChI Key: DOQZFLXNYNDVGT-UHFFFAOYSA-N
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Description

4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid is a benzoic acid derivative and a valuable chemical intermediate for research and development, particularly in medicinal chemistry. This compound features a piperidine ring, a common structural motif in pharmaceuticals, linked to a benzoic acid group via a methylene bridge. The benzoic acid functional group makes it a versatile building block for the synthesis of more complex molecules, such as through amide coupling reactions to create novel compounds for biological screening . While specific biological data for this exact compound is limited, structurally related piperidine- and benzoic acid-based compounds are frequently utilized in drug discovery efforts . Researchers may employ this chemical as a precursor in the synthesis of potential enzyme inhibitors or receptor ligands. Its molecular formula is C 14 H 19 NO 2 and it has a molecular weight of 233.31 g/mol. Handling and Safety: For research purposes only. Not for human or veterinary diagnostic or therapeutic use. Please refer to the associated Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(4-methylpiperidin-1-yl)methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-11-6-8-15(9-7-11)10-12-2-4-13(5-3-12)14(16)17/h2-5,11H,6-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOQZFLXNYNDVGT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CC2=CC=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 4 4 Methylpiperidin 1 Yl Methyl Benzoic Acid

Retrosynthetic Analysis of the 4-[(4-Methylpiperidin-1-yl)methyl]benzoic Acid Core Structure

A retrosynthetic analysis of the target molecule reveals two primary logical disconnections for its synthesis. The most apparent disconnection is the C-N bond between the benzylic carbon and the nitrogen atom of the piperidine (B6355638) ring. This approach simplifies the molecule into two key synthons: a substituted benzoic acid derivative and 4-methylpiperidine.

Disconnection 1 (C-N Bond): This leads to precursors such as 4-(halomethyl)benzoic acid (e.g., 4-(bromomethyl)benzoic acid) and 4-methylpiperidine. The forward reaction would be a nucleophilic substitution.

Disconnection 2 (C-C Bond of the benzylic methylene): An alternative disconnection breaks the bond between the aromatic ring and the benzylic carbon. A more practical approach related to this strategy involves disconnecting the C-N bond in a way that suggests a reductive amination pathway. This would involve 4-formylbenzoic acid and 4-methylpiperidine as precursors, which would form an iminium ion intermediate that is subsequently reduced.

These theoretical pathways provide a strategic foundation for the plausible synthesis of the target compound.

Established Synthetic Pathways for this compound

While specific, peer-reviewed synthetic procedures for this compound are not documented in the available literature, established organic chemistry reactions allow for the construction of a hypothetical synthetic pathway. The two most viable routes are nucleophilic substitution and reductive amination.

The synthesis would logically begin with commercially available starting materials.

Route A: Nucleophilic Substitution

Benzoic Acid Precursor: The synthesis would start from p-toluic acid (4-methylbenzoic acid). The methyl group would undergo radical halogenation, typically using N-bromosuccinimide (NBS) with a radical initiator like benzoyl peroxide, to form 4-(bromomethyl)benzoic acid ijcea.org. This intermediate provides an electrophilic benzylic carbon.

Piperidine Precursor: The second key precursor is 4-methylpiperidine, which acts as the nucleophile.

Route B: Reductive Amination

Benzoic Acid Precursor: This pathway would utilize 4-formylbenzoic acid (also known as 4-carboxybenzaldehyde) . This precursor contains the required aldehyde functionality for condensation with the amine.

Piperidine Precursor: 4-methylpiperidine would again serve as the amine component.

For each hypothetical route, reaction conditions would need to be optimized to maximize yield and purity.

Route A: Nucleophilic Substitution The reaction would involve the alkylation of 4-methylpiperidine with 4-(bromomethyl)benzoic acid.

Solvent: A polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile would be suitable.

Base: A non-nucleophilic base, such as potassium carbonate or triethylamine, would be required to neutralize the hydrobromic acid byproduct.

Temperature: The reaction would likely proceed at room temperature or with gentle heating.

Yield Enhancement: Using a slight excess of the amine (4-methylpiperidine) could drive the reaction to completion. Purification would likely involve acid-base extraction to separate the product from unreacted starting materials.

Route B: Reductive Amination This is a powerful method for forming C-N bonds that avoids the overalkylation often seen in direct alkylation harvard.edu. The process involves the condensation of 4-formylbenzoic acid with 4-methylpiperidine to form an iminium ion, which is then reduced in situ.

Reducing Agent: A mild and selective reducing agent is crucial. Sodium triacetoxyborohydride (STAB) is a common and effective choice for reductive aminations as it is stable in acidic conditions and selectively reduces the iminium ion over the aldehyde harvard.eduresearchgate.net.

Solvent: Dichloromethane (DCM) or dichloroethane (DCE) are typical solvents.

Catalyst: A catalytic amount of acetic acid is often added to facilitate iminium ion formation harvard.edu.

Yield Enhancement: The reaction is often high-yielding and can be performed as a one-pot procedure, simplifying the workflow chim.itresearchgate.net.

The following table summarizes the hypothetical reaction conditions.

ParameterRoute A: Nucleophilic SubstitutionRoute B: Reductive Amination
Precursors 4-(Bromomethyl)benzoic acid, 4-Methylpiperidine4-Formylbenzoic acid, 4-Methylpiperidine
Key Reagent K₂CO₃ or Et₃N (Base)NaBH(OAc)₃ (Reducing Agent)
Solvent DMF or AcetonitrileDCM or DCE
Catalyst NoneAcetic Acid
Temperature Room Temperature to Mild HeatRoom Temperature

Scaling up either hypothetical synthesis would present distinct challenges.

Nucleophilic Substitution: This route may be less ideal for large-scale synthesis due to the potential for side reactions, such as the formation of quaternary ammonium salts if the product acts as a nucleophile. The handling of solid reagents on a large scale can also be challenging.

Reductive Amination: This method is generally considered highly scalable and is widely used in the pharmaceutical industry researchgate.net. One-pot procedures reduce handling and transfer losses. However, the cost of the reducing agent, sodium triacetoxyborohydride, could be a factor in large-scale production.

Patents for the similar piperazine (B1678402) compound describe scalable processes using nanofiltration membranes for purification, achieving high yields (>95%) and purities (>99.8%) google.comgoogle.com. Similar green engineering controls could potentially be adapted for the piperidine analogue.

Novel and Green Chemistry Approaches in the Synthesis of the Chemical Compound

While no specific "green" syntheses for this compound have been published, principles of green chemistry can be applied to its constituent parts.

Benzoic Acid Synthesis:

Traditional industrial synthesis of benzoic acid derivatives often involves the liquid-phase oxidation of toluene precursors, which can require harsh conditions and heavy metal catalysts chim.it.

Greener approaches focus on catalysis under milder conditions. For instance, methods have been developed for synthesizing benzoic acid using alcohol catalysts under visible light, avoiding toxic reagents and reducing energy consumption. Another approach involves the electrochemical reduction of CO₂ to generate CO for subsequent palladium-catalyzed carbonylation of aryl halides.

Iridium-catalyzed C-H activation offers a modern route for the functionalization of benzoic acids, allowing for direct methylation and other transformations under mild conditions cell.com.

Piperidine Ring Formation:

The formation of the piperidine ring itself is a mature field in organic chemistry. Classic methods often involve the hydrogenation of pyridine precursors, which may require high pressures and temperatures.

Modern catalytic methods offer milder and more selective alternatives. These include gold-catalyzed oxidative amination of alkenes and various transition-metal-catalyzed cyclization reactions nih.gov. The development of enantioselective methods is also a key area of research, promising access to chiral piperidine derivatives.

Applying these advanced catalytic methods to the precursors of this compound could lead to more efficient and environmentally benign synthetic routes. For example, a greener reductive amination could be achieved by performing the reaction in a benign solvent like ethanol or even water, or by using solid-state grinding methods to minimize solvent waste figshare.com.

Solvent-Free and Atom-Economical Synthetic Procedures

No literature was found detailing solvent-free or atom-economical synthetic routes specifically for this compound.

Derivatization Strategies and Analogue Synthesis for Structure-Activity Relationship (SAR) Studies

There are no specific SAR studies in the available literature for this compound.

Modification of the Benzoic Acid Moiety

Information regarding the modification of the benzoic acid moiety for this specific compound is not available.

Substitutions and Transformations on the Piperidine Ring

No studies were found describing substitutions or transformations on the piperidine ring of this compound for SAR purposes.

Linker Region Modifications

Details on the modification of the methylene (B1212753) linker for this compound are not present in the searched literature.

Reaction Mechanism Elucidation for Key Synthetic Steps

Without established key synthetic steps for this compound in the literature, no information on reaction mechanism elucidation could be found.

To fulfill the request, further primary research on the synthesis and derivatization of this compound would be required. The existing body of scientific work is focused on its piperazine analogue.

Advanced Spectroscopic Characterization and Structural Analysis of 4 4 Methylpiperidin 1 Yl Methyl Benzoic Acid

Elucidation of Molecular Structure through Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy would be the primary method for elucidating the molecule's carbon-hydrogen framework.

¹H NMR and ¹³C NMR Assignments

¹H NMR spectroscopy would be used to identify the different types of protons and their chemical environments. Expected signals would correspond to the protons on the benzoic acid ring, the methylene (B1212753) bridge, the piperidine (B6355638) ring, and the methyl group. The integration of these signals would confirm the number of protons in each environment, and their splitting patterns would provide information about adjacent protons.

¹³C NMR spectroscopy would be used to identify all non-equivalent carbon atoms in the molecule, including the carboxyl carbon, the aromatic carbons of the benzene (B151609) ring, the methylene bridge carbon, the carbons of the piperidine ring, and the methyl carbon.

2D NMR Techniques (COSY, HSQC, HMBC) for Connectivity Analysis

To unambiguously assign the ¹H and ¹³C signals and confirm the connectivity of the atoms, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the connectivity within the piperidine ring and the substitution pattern on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two to three bonds, which is crucial for connecting the benzyl moiety to the piperidine ring via the methylene bridge.

Molecular Weight and Fragmentation Pattern Analysis via Mass Spectrometry (MS)

Mass spectrometry would be employed to confirm the molecular weight and provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS analysis would provide the high-precision mass of the molecular ion. This experimental mass would be compared to the calculated exact mass of the molecular formula, C₁₄H₁₉NO₂, to confirm the elemental composition of the compound. The calculated monoisotopic mass for this compound is 233.1416 g/mol .

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem MS (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation to generate characteristic fragment ions. The resulting fragmentation pattern would offer valuable insights into the molecule's structure. Plausible fragmentation pathways would include the cleavage of the benzylic C-N bond, leading to the formation of a stable tropylium-like ion or a 4-methylpiperidine fragment.

Functional Group Identification and Vibrational Analysis using Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy would identify the key functional groups present in the molecule.

Infrared (IR) Spectroscopy would be expected to show characteristic absorption bands for the O-H stretch of the carboxylic acid (a broad band), the C=O stretch of the carboxyl group, C-H stretches for the aromatic and aliphatic portions, and C-N stretching vibrations.

Raman Spectroscopy would complement the IR data, providing information on the vibrations of the carbon skeleton, particularly the aromatic ring breathing modes, which are often strong in Raman spectra.

Without access to the actual spectra from these analytical methods, a detailed discussion with data tables and specific research findings for 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid remains impossible.

Electronic Transitions and Chromophore Analysis through Ultraviolet-Visible (UV-Vis) Spectroscopy

No experimental UV-Vis absorption spectra for this compound were found in the reviewed literature.

In principle, the UV-Vis spectrum of this compound would be expected to be dominated by the electronic transitions of the substituted benzene ring, which acts as the primary chromophore. The benzoic acid moiety typically exhibits characteristic absorption bands in the ultraviolet region. The presence of the alkylamino substituent on the methylene bridge (-CH2-N-) would likely have a minor auxochromic effect, potentially causing a small shift (bathochromic or hypsochromic) of the absorption maxima compared to simpler benzoic acid derivatives. Studies on various substituted benzoic acids confirm that substituents on the benzene ring influence the position and intensity of absorption bands. However, without experimental data, a precise analysis of the electronic transitions and chromophore behavior for this specific molecule is not possible.

Solid-State Structural Determination by X-ray Crystallography

No published single-crystal X-ray diffraction data for this compound could be located. Therefore, a definitive analysis of its solid-state structure, including crystal packing, intermolecular interactions, and conformation, cannot be provided.

Conformational Analysis in the Solid State

The conformation of the molecule in the solid state is undetermined. Key conformational features would include the torsion angles describing the orientation of the benzoic acid group relative to the methylene bridge and the conformation of the 4-methylpiperidine ring. Piperidine rings typically adopt a stable chair conformation to minimize steric strain. The orientation of the methyl group (axial vs. equatorial) and the benzyl substituent on the piperidine nitrogen would be key details revealed by an X-ray structure analysis. However, no such analysis is currently available.

Chiroptical Properties and Stereochemical Characterization (if applicable)

The molecule this compound is achiral. The 4-position of the piperidine ring is a plane of symmetry within the ring itself, and therefore, it is not a stereocenter. Consequently, the compound is not expected to exhibit chiroptical properties such as optical rotation or circular dichroism. This section is not applicable.

Theoretical and Computational Investigations of 4 4 Methylpiperidin 1 Yl Methyl Benzoic Acid

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics Simulations

Exploration of Bioactive Conformations (in vitro context)

Further research and publication of computational studies on 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid are required to populate these areas of inquiry.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies

QSAR and QSPR models are cornerstones of computational chemistry, establishing mathematical relationships between the structural features of a molecule and its biological activity or physicochemical properties. For this compound, these models are instrumental in predicting its behavior without the need for extensive laboratory testing.

The foundation of any QSAR or QSPR model lies in the generation and selection of molecular descriptors. These numerical values represent different aspects of a molecule's structure and are calculated from its two-dimensional or three-dimensional representation. For this compound, a wide array of descriptors can be computed to capture its topological, geometrical, electronic, and physicochemical characteristics.

The selection of the most relevant descriptors is a critical step to ensure the predictive power of the model. This process often involves statistical techniques to identify a subset of descriptors that have the strongest correlation with the activity or property of interest, while minimizing redundancy.

Table 1: Examples of Molecular Descriptors for this compound

Descriptor TypeExamples
Topological Molecular Weight, Wiener Index, Balaban Index
Geometrical Molecular Surface Area, Molecular Volume, Radius of Gyration
Electronic Dipole Moment, HOMO/LUMO Energies, Partial Charges
Physicochemical LogP, Molar Refractivity, Polarizability

This table is for illustrative purposes and does not represent a complete list of all possible descriptors.

Once a set of relevant descriptors has been chosen, a mathematical model is developed to link these descriptors to the observed activity or property. Various statistical and machine learning methods can be employed for this purpose, including multiple linear regression (MLR), partial least squares (PLS), and more advanced techniques like support vector machines (SVM) and artificial neural networks (ANN).

The robustness and predictive capability of the developed QSAR or QSPR model must be rigorously validated. This involves both internal validation, using techniques like cross-validation with the training data, and external validation, where the model's performance is assessed on an independent set of molecules not used in its development.

Reaction Mechanism Simulations and Transition State Analysis

Computational chemistry offers powerful tools to investigate the "how" and "why" of chemical reactions at the molecular level. For this compound, which is noted as a reactant in the synthesis of factor Xa inhibitors, understanding its reaction mechanisms is crucial.

Simulations can map out the entire energy landscape of a reaction, identifying the most favorable pathways. A key aspect of this is transition state analysis. The transition state is the highest energy point along the reaction coordinate and represents the energetic barrier that must be overcome for the reaction to proceed. By calculating the geometry and energy of the transition state, chemists can gain a deeper understanding of reaction kinetics and identify factors that could be modified to improve reaction efficiency.

Ligand-Protein Interaction Modeling for In Vitro Target Identification

A significant application of computational modeling for this compound is in the realm of drug discovery, specifically in identifying and characterizing its interactions with biological targets. Given its role as a reactant for synthesizing factor Xa inhibitors, understanding its binding to this and other proteins is of high importance.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of this compound, docking studies can simulate its interaction with the active site of a protein, such as factor Xa.

These simulations provide a static picture of the binding pose, revealing how the ligand fits into the binding pocket and which parts of the molecule are in close contact with the protein's amino acid residues. This information is invaluable for understanding the structural basis of its activity and for designing more potent and selective inhibitors.

Beyond predicting the binding pose, computational methods can also estimate the strength of the interaction between the ligand and the protein. Techniques such as Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) are commonly used to calculate the binding free energy.

These calculations help to quantify the affinity of this compound for its target. Furthermore, by decomposing the total binding energy into contributions from individual amino acid residues, it is possible to identify "interaction hotspots." These are key residues that contribute most significantly to the binding, providing a roadmap for medicinal chemists to design new molecules with improved binding characteristics.

Preclinical *in Vitro* Biological and Biochemical Characterization of 4 4 Methylpiperidin 1 Yl Methyl Benzoic Acid

Investigation of Molecular Target Engagement and Binding Affinities (in vitro)

No publicly available studies were identified that investigated the molecular targets of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid or quantified its binding affinities.

There is no available data from enzyme inhibition assays for this compound, and therefore no IC50 values have been reported.

No receptor binding assays have been published for this compound, meaning no Ki values are available to report.

A search for Surface Plasmon Resonance (SPR) studies involving this compound to determine its binding kinetics (kon, koff) and affinity (KD) to any biological target yielded no results.

Functional Assays in Isolated Systems and Cell Lines (in vitro)

There is a lack of published research on the functional effects of this compound in isolated biological systems or cell lines.

No studies were found that describe the effects of this compound on any cellular pathways.

There are no publicly available gene expression analyses from in vitro cellular models treated with this compound.

Phenotypic Screening in Defined Cellular Contexts

No specific studies detailing the results of phenotypic screening of this compound in defined cellular contexts were identified in the public domain. Information regarding its effects on cell morphology, proliferation, viability, or other cellular phenotypes in specific cell lines (e.g., cancer cells, immune cells) is currently unavailable.

Structure-Activity Relationship (SAR) Derivation from In Vitro Biological Data

Detailed structure-activity relationship (SAR) studies for this compound and its analogues are not publicly available. To conduct a thorough SAR analysis, data on the biological activity of a series of structurally related compounds would be required.

Identification of Key Pharmacophoric Features

Without experimental biological data, the identification of key pharmacophoric features for this compound remains speculative. A pharmacophore model would typically be developed based on the three-dimensional arrangement of essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, charged groups) that are critical for biological activity.

Impact of Structural Modifications on In Vitro Potency and Selectivity

There is no available research that systematically explores how structural modifications to the this compound scaffold affect its in vitro potency and selectivity against any biological target. Such studies would involve synthesizing and testing a library of analogues with variations in the benzoic acid, the methylpiperidinyl group, and the methylene (B1212753) linker.

Exploration of Mechanism of Action (MOA) at the Molecular and Cellular Levels (in vitro)

The mechanism of action for this compound has not been elucidated in published literature. Target identification and validation studies would be the first step in exploring its molecular and cellular MOA.

Downstream Signaling Pathway Analysis

No studies were found that investigate the effects of this compound on downstream signaling pathways. This type of analysis would typically involve techniques like Western blotting or reporter gene assays to measure changes in the phosphorylation status or activity of key signaling proteins following compound treatment.

Applications of 4 4 Methylpiperidin 1 Yl Methyl Benzoic Acid Beyond Traditional Biological Contexts

Development as an Analytical Probe or Spectroscopic Tag

The inherent structural features of 4-[(4-methylpiperidin-1-yl)methyl]benzoic acid provide a basis for its theoretical development into a specialized analytical tool. The presence of a benzene (B151609) ring and a tertiary amine offers possibilities for spectroscopic and labeling applications.

Currently, there is a lack of specific research demonstrating the use of this compound as a fluorescent label. However, the foundational benzoic acid structure is a component of some fluorescent molecules. Benzoic acid itself exhibits fluorescence, and its derivatives have been explored as luminescent dyes. umich.edunih.govacs.org For instance, certain benzoic acid derivatives have been investigated for their potential as sublimation dyes in forensic science for the development of latent fingerprints. umich.edunih.gov

The potential for this compound to act as a fluorescent label would depend on its quantum yield and molar absorptivity, which have not been extensively reported in the literature. Further derivatization of the molecule, for example, by introducing additional chromophores or auxochromes, could enhance its fluorescent properties. The carboxylic acid group provides a convenient handle for conjugation to other molecules, such as proteins or nanoparticles, which is a critical feature for a fluorescent labeling agent.

Table 1: Theoretical Spectroscopic Properties for Fluorescent Labeling

PropertyTheoretical Consideration
Excitation WavelengthLikely in the UV region due to the benzene ring.
Emission WavelengthWould need to be determined experimentally.
Quantum YieldUnknown; likely low without further modification.
Conjugation SiteCarboxylic acid group.

The use of this compound as a precursor for a Magnetic Resonance Imaging (MRI) contrast agent is a theoretical possibility. Most MRI contrast agents are based on gadolinium(III) complexes. rsc.orgradiopaedia.org The gadolinium ion (Gd³⁺) is highly paramagnetic and effectively shortens the T1 relaxation time of water protons in its vicinity, leading to enhanced image contrast. radiopaedia.org

For in vivo applications, the toxic Gd³⁺ ion must be tightly chelated by an organic ligand to prevent its release. nih.gov The carboxylic acid group of this compound could potentially serve as a coordination site for a paramagnetic metal ion like Gd³⁺. However, a single carboxylic acid group is insufficient to form a stable chelate with Gd³⁺ for in vivo use. Typically, polydentate ligands with multiple coordination sites are required to ensure high stability and prevent the release of the toxic metal ion. rsc.org

Therefore, this compound would likely need to be incorporated into a larger, multidentate ligand structure to be a viable precursor for an MRI contrast agent. The piperidine (B6355638) and methyl groups could influence the solubility and pharmacokinetic properties of such a theoretical contrast agent.

Table 2: Theoretical Considerations for an MRI Contrast Agent Precursor

FeatureTheoretical Role
Carboxylic Acid GroupPotential metal coordination site.
Overall StructureWould require significant modification to become a stable chelator.
Piperidine MoietyCould influence solubility and biodistribution.

Utilization in Catalyst Design and Development

The piperidine scaffold is a common structural motif in various catalysts and ligands used in organic synthesis. ijnrd.orgnih.gov Piperidine derivatives can act as organocatalysts or as ligands for metal-based catalysts. rsc.orgnih.govacs.org The nitrogen atom of the piperidine ring can function as a Lewis base or a coordination site for a metal center.

Theoretically, this compound could be explored in catalyst design in several ways:

As a Ligand: The nitrogen atom of the piperidine ring and the oxygen atoms of the carboxylic acid group could potentially coordinate to a metal center, forming a metal complex that could have catalytic activity.

As an Organocatalyst: While less common for this specific structure, the basic nitrogen of the piperidine could potentially catalyze certain reactions.

As a Scaffold: The molecule could be further modified to incorporate other catalytically active functional groups.

To date, there are no specific reports of this compound being used in catalyst design and development. The exploration of its potential in this area would require dedicated research to synthesize and test its catalytic activity in various chemical transformations.

Future Research Directions and Unexplored Avenues for 4 4 Methylpiperidin 1 Yl Methyl Benzoic Acid

Development of More Efficient and Sustainable Synthetic Strategies

Current synthetic routes for analogous structures often rely on conventional methods that may involve harsh reagents, multiple steps, and complex purification procedures. Future research should prioritize the development of green and sustainable synthetic pathways. Methodologies such as reductive amination, which is a cornerstone in the synthesis of secondary and tertiary amines, could be optimized for this specific compound researchgate.net. Exploring one-pot syntheses or flow chemistry could significantly improve efficiency, reduce waste, and enhance scalability. Furthermore, the use of novel purification techniques, such as nanofiltration, has shown promise in simplifying the isolation of similar compounds, leading to higher purity and yield with a reduced environmental footprint google.comgoogle.com.

Table 1: Comparison of Potential Synthetic Strategies

Strategy Potential Advantages Key Research Focus
Catalytic Reductive Amination High atom economy, fewer steps, milder conditions. Screening of novel, non-precious metal catalysts; optimization of reaction conditions (pressure, temperature).
Flow Chemistry Enhanced safety, precise process control, easy scalability, potential for in-line purification. Reactor design, integration of real-time monitoring, solvent selection for continuous processing.
Biocatalysis High selectivity (enantio- and regioselectivity), environmentally benign, operates under mild conditions. Identification and engineering of suitable enzymes (e.g., transaminases) for the specific transformation.

| Mechanochemistry | Reduced solvent usage, potential for novel reactivity, energy efficiency. | Optimization of grinding parameters, exploration of solid-state catalysts. |

Integration with Advanced Spectroscopic Techniques for Real-Time Analysis

A thorough understanding of the compound's structure and behavior in solution is critical. While standard techniques like NMR and FTIR are foundational, future work should integrate more advanced spectroscopic methods. A combination of spectroscopic measurements and computational methods can provide a detailed picture of molecular self-association in various solvents acs.orgucl.ac.uk. High-resolution mass spectrometry, for instance, can be used to identify positional isomers and understand gas-phase fragmentation patterns, which is crucial for metabolite identification and reaction monitoring nih.gov. The application of Process Analytical Technology (PAT), utilizing in-situ spectroscopic probes (e.g., Raman, near-infrared), could enable real-time monitoring of synthetic reactions, leading to better control and optimization of product yield and purity.

Expansion of Computational Models for Enhanced Predictive Power

Computational chemistry offers powerful tools to predict the properties and potential activities of molecules before committing to lengthy and expensive laboratory synthesis. For 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid, future research should focus on developing robust computational models. Quantitative Structure-Activity Relationship (QSAR) models have been successfully applied to other piperidine (B6355638) derivatives to predict biological activities tandfonline.comnih.govtandfonline.com. Similar models could be developed for this compound to guide the design of analogues with enhanced properties. Molecular docking and molecular dynamics simulations could predict potential binding interactions with biological targets, helping to prioritize compounds for experimental screening nih.govresearchgate.net. Furthermore, in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can provide early insights into the molecule's drug-like properties stmjournals.com.

Elucidation of Novel In Vitro Biological Targets and Mechanisms

The biological activity of this compound is a significant unexplored area. The benzoic acid scaffold is present in numerous biologically active compounds with a wide range of activities, including anticancer and antimicrobial effects ijcrt.orgresearchgate.net. Future research should involve broad-based in vitro screening to identify potential biological targets. High-throughput screening against panels of enzymes (e.g., kinases, proteases) and receptors could uncover novel activities. Should any activity be identified, subsequent studies would be necessary to elucidate the mechanism of action. For instance, some benzoic acid derivatives have been shown to affect cellular proteostasis by modulating pathways like autophagy and the ubiquitin-proteasome system nih.gov. Investigating similar effects for this compound could reveal novel therapeutic avenues.

Exploration of its Role in Emerging Fields of Chemical Biology and Nanoscience

The unique structure of this compound may lend itself to applications in burgeoning scientific fields. In chemical biology, it could be functionalized to create chemical probes for studying biological systems or developed as a prodrug to improve therapeutic delivery nih.gov. In nanoscience, benzoic acid and its derivatives have been investigated as small molecule inhibitors for atomic layer deposition and in the synthesis of nanoparticles mdpi.comnih.gov. Research could explore the use of this compound as a capping agent or stabilizer in the green synthesis of metallic nanoparticles, potentially conferring unique biological properties to the resulting nanomaterials.

Multi-Omics Approaches to Understand In Vitro Cellular Responses

Upon identification of a confirmed in vitro biological activity, a systems-level understanding of the cellular response is paramount. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, provide a holistic view of cellular perturbations caused by a small molecule nih.govyoutube.com. This approach can help uncover the mechanism of action, identify off-target effects, and discover biomarkers of response mit.eduahajournals.org. Such a comprehensive analysis would be invaluable in understanding the full biological impact of this compound.

Table 2: Proposed Multi-Omics Workflow

Omics Layer Technique Information Gained
Transcriptomics RNA-Sequencing Changes in gene expression profiles; identification of affected signaling pathways.
Proteomics Mass Spectrometry-based Proteomics Changes in protein abundance and post-translational modifications.
Metabolomics LC-MS, GC-MS, NMR Alterations in cellular metabolism; identification of perturbed metabolic pathways.

| Integrated Analysis | Bioinformatics & Systems Biology | Construction of regulatory networks; comprehensive understanding of the compound's mode of action. |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of 4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid, and what are the critical reaction conditions?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or reductive amination. A representative route involves reacting 4-(chloromethyl)benzoic acid with 4-methylpiperidine in the presence of a base (e.g., triethylamine) under anhydrous conditions. Solvents like dichloromethane or THF are used at 60–80°C for 12–24 hours. Post-synthesis purification via recrystallization (ethanol/water) or column chromatography (silica gel, chloroform/methanol eluent) is critical to achieving >95% purity. Reaction progress is monitored by TLC or HPLC .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR in DMSO-d6_6 or CDCl3_3 confirm the piperidinyl and benzoic acid moieties. Key signals include the methyl group on piperidine (δ ~1.2 ppm) and the aromatic protons (δ 7.8–8.2 ppm).
  • FT-IR : Peaks at ~1700 cm1^{-1} (C=O stretch of benzoic acid) and ~2800 cm1^{-1} (C-H stretch of piperidine).
  • HPLC : A C18 column with a mobile phase of methanol:buffer (65:35, pH 4.6 adjusted with acetic acid) at 1.0 mL/min ensures purity analysis .

Advanced Research Questions

Q. How can single-crystal X-ray diffraction (SC-XRD) resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer : SC-XRD requires high-quality crystals grown via slow evaporation (e.g., ethanol/water). Data collection at 100 K minimizes thermal motion artifacts. Use SHELXL for refinement, focusing on anisotropic displacement parameters and hydrogen bonding networks. For example, in related piperidine derivatives, the piperidinyl ring adopts a chair conformation, and hydrogen bonds between the carboxylic acid and solvent molecules stabilize the lattice .

Q. How should researchers address contradictory biological activity data for this compound across studies?

  • Methodological Answer : Discrepancies may arise from variations in assay conditions (pH, temperature) or impurity profiles.

  • Control Experiments : Validate purity via HPLC and elemental analysis.
  • Environmental Factors : Test activity under standardized buffers (e.g., PBS at pH 7.4 vs. acidic conditions).
  • Receptor Binding Studies : Use radiolabeled ligands (e.g., 3H^3\text{H}-labeled derivatives) to assess binding affinity (Ki_i) in competitive assays. Cross-reference with structural analogs to identify substituent effects .

Q. What pharmacological mechanisms are hypothesized for this compound, and how can they be experimentally validated?

  • Methodological Answer : The compound’s piperidine moiety suggests potential interaction with G-protein-coupled receptors (GPCRs) or ion channels.

  • In Silico Docking : Use AutoDock Vina with receptor structures (e.g., histamine H2 receptor) to predict binding poses.
  • In Vitro Assays : Test inhibition of enzymes like acetylcholinesterase (Ellman’s method) or cyclooxygenase (COX-2 ELISA).
  • In Vivo Models : Evaluate anti-inflammatory activity in murine carrageenan-induced edema models, comparing dose-response curves to reference drugs .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid
Reactant of Route 2
Reactant of Route 2
4-[(4-Methylpiperidin-1-yl)methyl]benzoic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.